molecular formula C19H22N2O8S B2818281 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351602-06-6

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Cat. No.: B2818281
CAS No.: 1351602-06-6
M. Wt: 438.45
InChI Key: LXNYCWUVILHRDO-UHFFFAOYSA-N
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Description

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the benzylsulfonyl group is introduced through a sulfonylation reaction.

    Attachment of the Furan Ring: The furan ring is then attached to the piperazine derivative via a nucleophilic substitution reaction.

    Formation of the Ethanone Group: The ethanone group is introduced through an acylation reaction, often using an acyl chloride or anhydride.

    Oxalate Formation: Finally, the oxalate salt is formed by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone
  • 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone

Uniqueness

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is unique due to the presence of the benzylsulfonyl group, which can impart different chemical and biological properties compared to its methyl or ethyl analogs. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical reactions.

Properties

IUPAC Name

2-(4-benzylsulfonylpiperazin-1-yl)-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S.C2H2O4/c20-16(17-7-4-12-23-17)13-18-8-10-19(11-9-18)24(21,22)14-15-5-2-1-3-6-15;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNYCWUVILHRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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